molecular formula C9H8F2 B075863 (2,2-Difluorocyclopropyl)benzene CAS No. 13343-40-3

(2,2-Difluorocyclopropyl)benzene

Cat. No.: B075863
CAS No.: 13343-40-3
M. Wt: 154.16 g/mol
InChI Key: DLBYCBMQDZFUIJ-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)benzene is an organic compound with the molecular formula C₉H₈F₂. It consists of a benzene ring attached to a cyclopropane ring that has two fluorine atoms at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopropyl)benzene typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method is the reaction of 2,2-difluorostyrenes with suitable reagents under specific conditions. For example, the reaction of 2,2-difluorostyrenes in diglyme at 180°C can yield 1-aryl-2,2,3,3-tetrafluorocyclopropane as a primary product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclopropanation reactions using difluorocarbene precursors and appropriate catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted cyclopropylbenzene derivatives .

Scientific Research Applications

(2,2-Difluorocyclopropyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopropyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-phenyl-cyclopropane
  • 2-phenyl-1,1-difluorocyclopropane
  • (2,2-Difluorocyclopropyl)methyl systems

Uniqueness

(2,2-Difluorocyclopropyl)benzene is unique due to its specific substitution pattern and the presence of two fluorine atoms on the cyclopropane ring. This structural feature imparts distinct electronic properties and reactivity compared to other similar compounds, making it valuable in various applications .

Properties

IUPAC Name

(2,2-difluorocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBYCBMQDZFUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343901
Record name (2,2-Difluorocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-40-3
Record name (2,2-Difluorocyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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